5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde
Overview
Description
5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, with an aldehyde functional group at the 3-position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Scientific Research Applications
5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is utilized in several scientific research areas:
Chemistry: As a building block in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Employed in the synthesis of materials with specific electronic properties, such as in the development of new polymers and catalysts.
Mechanism of Action
Target of action
Compounds with a pyrazole core are often used in medicinal chemistry due to their diverse biological activities. They can interact with various enzymes, receptors, and proteins within the body. The trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to affect various pathways, including those involved in inflammation, pain sensation, and various diseases .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The trifluoromethyl group can enhance the metabolic stability of a compound, potentially leading to a longer duration of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,1,1-trifluoro-3-oxopropane, followed by cyclization to form the pyrazole ring. The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the cyclization and formylation processes.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Strong nucleophiles such as organolithium reagents or Grignard reagents.
Major Products:
Oxidation: 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid.
Reduction: 5-(Trifluoromethyl)-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid
- 5-(Trifluoromethyl)-1H-pyrazole-3-methanol
- 5-(Trifluoromethyl)-1H-pyrazole-3-nitrile
Comparison: 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its analogs. For instance, the aldehyde group allows for specific reactions such as formylation and reduction, which are not possible with the carboxylic acid or nitrile derivatives. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)4-1-3(2-11)9-10-4/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVBFKAVWNSXGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678845 | |
Record name | 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
591234-14-9 | |
Record name | 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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